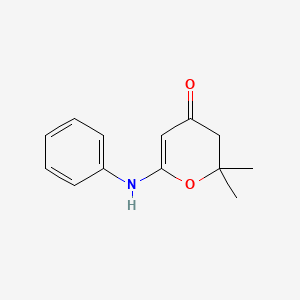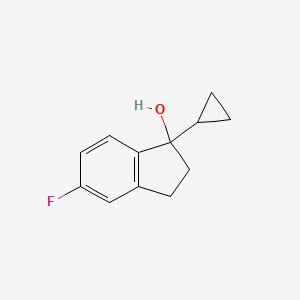
1-Cyclopropyl-5-fluoroindan-1-ol
概要
説明
1-Cyclopropyl-5-fluoroindan-1-ol is a chemical compound with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an indan-1-ol structure
準備方法
The synthesis of 1-Cyclopropyl-5-fluoroindan-1-ol involves several steps, typically starting with the preparation of the indan-1-ol core structure. One common synthetic route includes the cyclopropanation of a suitable precursor followed by fluorination. The reaction conditions often involve the use of reagents such as cyclopropyl bromide and fluorinating agents under controlled temperature and pressure conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
1-Cyclopropyl-5-fluoroindan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Cyclopropyl-5-fluoroindan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclopropyl-5-fluoroindan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and fluorine atom contribute to its reactivity and ability to interact with biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
類似化合物との比較
1-Cyclopropyl-5-fluoroindan-1-ol can be compared with other similar compounds such as:
- 1-Cyclopropyl-5-fluoro-2,3-dihydro-1H-inden-1-ol
- 1-Cyclopropyl-5-fluoroindan-1-one
These compounds share structural similarities but differ in their functional groups and chemical properties.
特性
IUPAC Name |
1-cyclopropyl-5-fluoro-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-3-4-11-8(7-10)5-6-12(11,14)9-1-2-9/h3-4,7,9,14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZXCUDCJEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCC3=C2C=CC(=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1394375.png)
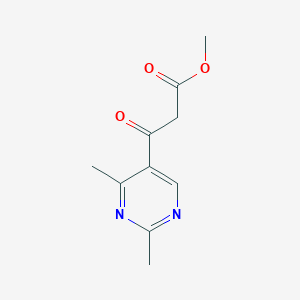
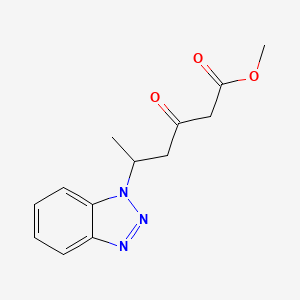
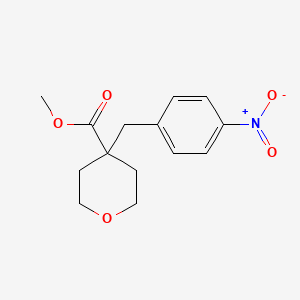
![6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1394383.png)
![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)



![Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate](/img/structure/B1394392.png)
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
